Methyl 5-iodoisoquinoline-3-carboxylate
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Overview
Description
Methyl 5-iodoisoquinoline-3-carboxylate is an organic compound belonging to the class of isoquinoline derivatives Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives. One common method is the palladium-catalyzed iodination of methyl isoquinoline-3-carboxylate. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and an iodinating agent like iodine or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent, such as acetonitrile, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodoisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form isoquinoline-3-carboxylic acid derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted isoquinoline derivatives.
Oxidation: Isoquinoline-3-carboxylic acid.
Reduction: Isoquinoline-3-methanol.
Scientific Research Applications
Methyl 5-iodoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-iodoisoquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl isoquinoline-3-carboxylate
- 5-Bromoisoquinoline-3-carboxylate
- 5-Chloroisoquinoline-3-carboxylate
Uniqueness
Methyl 5-iodoisoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for specialized applications .
Properties
CAS No. |
1005029-80-0 |
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Molecular Formula |
C11H8INO2 |
Molecular Weight |
313.09 g/mol |
IUPAC Name |
methyl 5-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-6H,1H3 |
InChI Key |
ZPMMGANHQRMBKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC=C(C2=C1)I |
Origin of Product |
United States |
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